Benzobicyclon [ISO]
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Overview
Description
Benzobicyclon is a novel herbicide that was discovered and developed by SDS Biotech K.K. It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. This compound acts as a chemical slow releaser of the triketone system during the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzobicyclon is synthesized through a series of chemical reactions involving the formation of a bicyclooctane skeleton and the attachment of a phenylthio-enol ether group. The synthetic route typically involves the following steps:
- Formation of the bicyclooctane skeleton.
- Introduction of the phenylthio-enol ether group.
- Final purification and formulation of the compound.
Industrial Production Methods
The industrial production of benzobicyclon involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the bicyclooctane intermediate.
- Attachment of the phenylthio-enol ether group under controlled conditions.
- Purification and formulation of the final product for commercial use .
Chemical Reactions Analysis
Types of Reactions
Benzobicyclon undergoes various chemical reactions, including:
Hydrolysis: The phenylthio-enol ether group is hydrolyzed to form the active herbicidal compound.
Oxidation: The compound can undergo oxidation reactions under certain conditions.
Substitution: Benzobicyclon can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the hydrolysis of benzobicyclon is the active herbicidal compound, which inhibits the HPPD enzyme .
Scientific Research Applications
Benzobicyclon has a wide range of scientific research applications, including:
Agriculture: Used as a herbicide for controlling weeds in rice fields.
Environmental Science: Studied for its environmental fate and impact on non-target organisms.
Chemistry: Used as a model compound for studying HPPD inhibition and herbicide activity.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Mechanism of Action
Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the disruption of the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. The molecular target of benzobicyclon is the HPPD enzyme, and the pathway involved includes the inhibition of the conversion of 4-hydroxyphenylpyruvate to homogentisate .
Comparison with Similar Compounds
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: An HPPD inhibitor used for weed control in corn.
Uniqueness of Benzobicyclon
Benzobicyclon is unique due to its slow hydrolytic conversion rate to the active herbicidal compound, which provides long residual activity and broad-spectrum weed control. Additionally, it has a favorable toxicological, ecotoxicological, and environmental profile, making it a valuable tool for sustainable agriculture .
Properties
CAS No. |
1435933-73-5 |
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Molecular Formula |
C22H19ClO4S2 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1 |
InChI Key |
VIXCLRUCUMWJFF-KGLIPLIRSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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